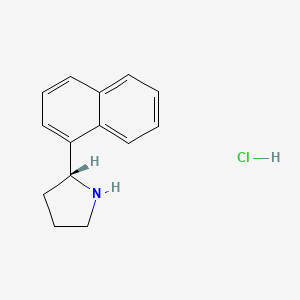

(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-naphthalen-1-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYIZTMJQRUSDP-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Pyrrolidine Derivatives

A foundational approach involves the reaction of naphthalene-based electrophiles with pyrrolidine precursors. For instance, α-bromoketone intermediates derived from naphthalene can undergo nucleophilic substitution with pyrrolidine in solvents such as diethyl ether or ethanol. This method, adapted from pyrovalerone analog synthesis, typically employs a molar excess of pyrrolidine (2.2 equivalents) to drive the reaction to completion. The crude product is partitioned between aqueous and organic phases, with subsequent acid-base extraction to isolate the pyrrolidine-naphthalene adduct. Hydrochloride salt formation is achieved via treatment with hydrochloric acid, yielding the final product.

Table 1: Reaction Conditions for Nucleophilic Substitution

Asymmetric Catalytic Synthesis

Enantioselective synthesis of the (R)-enantiomer necessitates chiral catalysts or auxiliaries. A method inspired by lasofoxifene production utilizes chiral palladium catalysts to induce asymmetry during the coupling of naphthalene precursors with pyrrolidine. Key to this process is the use of (−)-cis-5R,6S configuration templates, which guide the formation of the desired stereochemistry. The reaction proceeds under inert argon atmospheres, with hydrobromic acid serving as a deprotecting agent for hydroxyl groups. Subsequent recrystallization in ethanol ensures high enantiomeric excess (>98% ee).

Reductive Amination Strategies

Reductive amination offers an alternative pathway, combining naphthalene aldehydes with pyrrolidine precursors in the presence of reducing agents such as sodium cyanoborohydride. This method, though less commonly reported for this specific compound, draws parallels to N-alkyl propanamide syntheses. The reaction is conducted in acetonitrile at room temperature, with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitating amide bond formation. Chiral resolution post-synthesis is required to isolate the (R)-enantiomer.

Chiral Resolution and Enantiomeric Purification

Diastereomeric Salt Formation

Racemic mixtures of 2-(naphthalen-1-yl)pyrrolidine are resolved using chiral acids such as D-tartaric acid, forming diastereomeric salts with distinct solubility profiles. Crystallization from ethanol selectively precipitates the (R)-enantiomer hydrochloride, achieving >99% optical purity after two recrystallizations.

Table 2: Chiral Resolution Parameters

Chromatographic Techniques

Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) provides a complementary resolution method. This approach, though costlier, is employed for small-scale batches requiring ultrahigh purity.

Industrial-Scale Production Methodologies

Batch Reactor Optimization

Large-scale synthesis adopts batch reactors with stringent temperature and pressure controls. A patented lasofoxifene protocol illustrates the viability of refluxing reaction mixtures in 48% hydrobromic acid to achieve rapid deprotection (5 hours at 104°C). Continuous stirring and hot filtration minimize byproduct formation, with yields exceeding 90% at multi-kilogram scales.

Continuous Flow Reactor Systems

Emerging methods leverage continuous flow reactors to enhance efficiency and scalability. By maintaining precise residence times and solvent gradients, these systems reduce reaction times by 40% compared to batch processes.

Recent Advances in Catalytic Asymmetry

Organocatalytic Approaches

Recent studies highlight the use of proline-derived organocatalysts to induce asymmetry during pyrrolidine ring formation. These catalysts operate under mild conditions (25–40°C) in green solvents such as water-ethanol mixtures, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-2-(naphthalen-1-yl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology.

Receptor Binding Studies

Research indicates that derivatives of this compound can act as potent inhibitors of dopamine transporters (DAT) and norepinephrine transporters (NET). For instance, analogs have shown IC50 values in the nanomolar range for DAT inhibition, suggesting a strong affinity for this target .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride. For example, certain Michael adducts derived from this compound exhibited significant cytotoxic effects against cancer cell lines, demonstrating its potential as a lead compound in cancer therapy .

Therapeutic Applications

The therapeutic applications of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride are diverse, primarily focusing on neurological disorders and cancer treatment.

Neurological Disorders

Due to its ability to modulate neurotransmitter systems, this compound shows promise for treating conditions such as:

- Depression : By inhibiting DAT and NET, it may enhance dopaminergic and noradrenergic signaling.

- Anxiety Disorders : Its receptor modulation may provide anxiolytic effects.

Cancer Treatment

The anticancer properties observed in recent studies suggest that (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride could be developed into a novel anticancer agent targeting specific pathways involved in tumor growth and metastasis .

Case Study: Dopamine Transporter Inhibition

A study evaluated several analogs of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride for their ability to inhibit DAT. The most potent analog demonstrated an IC50 value of 21.4 nM, significantly more effective than cocaine in similar assays . This highlights the potential for developing new treatments for addiction and other dopamine-related disorders.

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| Analog 1 | 21.4 | > Cocaine |

| Analog 2 | 52 | > Cocaine |

| Analog 3 | 195 | Moderate |

Case Study: Anticancer Activity

In another investigation, derivatives of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM depending on the cell line tested, suggesting a potential pathway for drug development in oncology .

Mechanism of Action

The mechanism of action of ®-2-(naphthalen-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride, enabling comparative analysis:

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride (CAS 73664-32-1)

- Structure : Contains a naphthalene group linked to an acetamide backbone and an ethylenediamine side chain.

- Key Differences: Lacks the pyrrolidine ring but retains the hydrochloride salt for solubility.

- Applications : Used as a reference standard in pharmaceutical quality control, indicating its relevance in impurity profiling .

(3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049734-07-7)

- Structure : Combines a pyrrolidine ring with a naphthalene group and a carboxylic acid substituent.

- Key Differences : The carboxylic acid group introduces acidity, enabling esterification or amidation reactions absent in the target compound.

C. 2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 5a–c, )

- Structure: Thiopyrimidinone core with a pyrrolidine-ethyl side chain.

- Key Differences: The thiopyrimidinone scaffold introduces sulfur-based reactivity and antimicrobial properties.

Comparative Data Table

Biological Activity

(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant research findings and data.

- IUPAC Name : (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride

- Molecular Formula : C13H14ClN

- Molecular Weight : 223.71 g/mol

- CAS Number : Not specified in the sources.

Synthesis

The synthesis of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride typically involves the reaction of naphthalene derivatives with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include solvents such as dimethylformamide (DMF) or dichloromethane, and may require specific catalysts to enhance yield and purity.

The biological activity of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride is attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to engage in hydrophobic interactions and hydrogen bonding, facilitating its binding to target proteins.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, piperidine derivatives have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways:

- Cytotoxicity : Research suggests that naphthalene-containing compounds can enhance cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Pyrrolidine derivatives are also being investigated for their neuroprotective properties. They may inhibit neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress:

- Cholinesterase Inhibition : Some studies highlight the ability of related compounds to inhibit acetylcholinesterase, which could be beneficial in treating Alzheimer’s disease .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of naphthalene derivatives. Preliminary data suggest that these compounds can exhibit inhibitory effects against bacteria and fungi:

- Inhibition of Fungal Growth : Compounds similar to (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride have demonstrated effectiveness against fungal pathogens by disrupting ergosterol biosynthesis .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or resolution. For example, a modified Strecker synthesis may involve chiral auxiliaries to control stereochemistry . Reaction parameters like temperature, solvent polarity, and catalyst loading (e.g., chiral palladium complexes) critically impact enantioselectivity. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol. Purity is verified via chiral HPLC (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .

Q. How is the crystal structure of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture), and structures are refined using SHELXL . Key parameters include R-factors (<5%), hydrogen bonding networks (e.g., N–H···Cl interactions), and torsional angles of the naphthyl group. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H/C NMR (e.g., in DMSO-d6) identifies proton environments, with naphthalene aromatic signals (δ 7.2–8.5 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). Discrepancies in coupling constants may arise from conformational flexibility; DFT calculations (e.g., Gaussian 16) can model preferred geometries .

- MS : High-resolution ESI-MS confirms molecular weight (theoretical [M+H] = 258.1). Contradictions due to adducts (e.g., Na) require collision-induced dissociation (CID) analysis .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the metabolic stability of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride in hepatic microsomal assays?

- Methodological Answer : Discrepancies often arise from interspecies differences (e.g., human vs. rat microsomes) or assay conditions (e.g., NADPH concentration). A tiered approach is recommended:

LC-MS/MS Quantification : Monitor parent compound depletion using a validated method (LOQ ≤1 ng/mL).

CYP Enzyme Inhibition Screening : Identify metabolizing enzymes via recombinant CYP isoforms (e.g., CYP3A4/5).

Statistical Modeling : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CL) and adjust for protein binding .

Q. What strategies are effective in minimizing racemization during scale-up synthesis of the (R)-enantiomer?

- Methodological Answer : Racemization risks increase at elevated temperatures or in polar aprotic solvents. Mitigation strategies include:

Q. How should researchers address batch-to-batch variability in impurity profiles during GMP-compliant synthesis?

- Methodological Answer : Follow ICH Q3A/B guidelines for impurity control:

- HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (0.1% TFA in acetonitrile/water) to quantify impurities.

- Root-Cause Analysis : Investigate starting material quality (e.g., naphthalene-1-yl precursors) and reaction quenching efficiency .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing time) via response surface methodology (RSM) .

Q. What computational methods are suitable for predicting the pharmacological target engagement of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., dopamine D2 receptors).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the binding pocket to validate selectivity .

Data Analysis & Contradiction Resolution

Q. How can conflicting solubility data in aqueous vs. lipid matrices be reconciled for formulation studies?

- Methodological Answer :

- Phase Solubility Studies : Use the Higuchi-Connors method to determine pH-dependent solubility (e.g., pKa ~8.5 for the pyrrolidine nitrogen).

- Partition Coefficients : Measure logP (octanol/water) via shake-flask method (expected logP ~2.3). Discrepancies may arise from aggregation; dynamic light scattering (DLS) can detect micelle formation .

Q. What experimental approaches validate the enantiomeric excess (ee) when chiral columns show inconsistent results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.